4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
The exact mass of the compound 4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy
A significant application of benzenesulfonamide derivatives, such as those related to the queried compound, is in photodynamic therapy (PDT). For instance, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine with high singlet oxygen quantum yield substituted with benzenesulfonamide derivative groups. These derivatives demonstrated properties useful for photodynamic therapy applications, particularly as Type II photosensitizers in cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibition
Another study highlighted the synthesis of Schiff bases derived from sulfamethoxazole and their metal complexes. These compounds exhibited antimicrobial activities and inhibited carbonic anhydrase enzymes, indicating potential therapeutic applications (Alyar et al., 2018). Similarly, Kumar et al. (2015) synthesized benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, which showed promising anticancer activity against various human cancer cell lines, highlighting their potential in cancer therapeutics (Kumar et al., 2015).
Antifungal and Anticancer Properties
The synthesis of novel compounds, such as those similar to the queried compound, has been explored for their potential in antifungal and anticancer applications. For instance, Sojitra et al. (2016) synthesized new benzenesulfonamide derivatives with significant antimicrobial activities, particularly against bacteria compared to fungi (Sojitra et al., 2016). Additionally, Gul et al. (2016) investigated benzenesulfonamides for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with certain derivatives showing strong inhibition of human cytosolic isoforms (Gul et al., 2016).
Nonlinear Optical Properties
Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, demonstrating the nonlinear optical (NLO) properties of these compounds, suggesting their potential for NLO applications (Almansour et al., 2016).
properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-9-15(10-13(2)18(12)25-4)27(23,24)20-14-5-6-17-16(11-14)19(22)21(3)7-8-26-17/h5-6,9-11,20H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEAVFFXKZRWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide |
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